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Introduction
Tert-butyl methyl sulfide is a versatile organosulfur compound that serves as a valuable

building block in organic synthesis. Its sulfur atom, with its lone pairs of electrons, readily reacts

with a variety of electrophiles, leading to the formation of diverse and synthetically useful

products. These reactions are of significant interest in medicinal chemistry and drug

development, as the resulting sulfur-containing moieties are present in numerous biologically

active molecules. This document provides detailed application notes and experimental

protocols for the key reactions of tert-butyl methyl sulfide with common electrophiles,

including oxidizing agents, acylating agents, alkylating agents, and halogenating agents.

Oxidation of tert-Butyl Methyl Sulfide to tert-Butyl
Methyl Sulfoxide
The oxidation of sulfides to sulfoxides is a fundamental transformation in organosulfur

chemistry. Tert-butyl methyl sulfoxide is a chiral molecule and a key intermediate for further

functionalization, such as in the Pummerer rearrangement. Care must be taken to avoid over-

oxidation to the corresponding sulfone.
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Oxidizing
System

Substrate Product Yield (%) Reference

tert-Butylnitrite /

Fe(NO₃)₃·9H₂O
Thioanisole

Methyl phenyl

sulfoxide
70 [1]

H₂O₂ / Glacial

Acetic Acid
Various Sulfides

Corresponding

Sulfoxides
90-99 [2]

Note: The yields reported are for similar sulfide substrates and provide an expected range for

the oxidation of tert-butyl methyl sulfide.

Experimental Protocol: Oxidation using tert-Butylnitrite
and Iron(III) Nitrate
This protocol is adapted from a general procedure for the selective oxidation of sulfides to

sulfoxides.[1]

Materials:

tert-Butyl methyl sulfide

tert-Butylnitrite

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

Acetonitrile (CH₃CN)

Ethyl acetate

Petroleum ether

Silica gel for column chromatography

Procedure:

To a 25 mL glass tube, add tert-butyl methyl sulfide (1.0 mmol, 104.2 mg), iron(III) nitrate

nonahydrate (0.2 mmol, 80.8 mg), and acetonitrile (5.0 mL).
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Add tert-butylnitrite (3.0 mmol, 309.4 mg) to the mixture.

Stir the reaction mixture at 60 °C for 18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate.

The product can be analyzed by gas chromatography (GC) by comparing the retention time

with an authentic sample.

For isolation, concentrate the residue under reduced pressure and purify by column

chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford

tert-butyl methyl sulfoxide.

Experimental Workflow: Oxidation of tert-Butyl Methyl
Sulfide

Start Mix tert-Butyl methyl sulfide,
Fe(NO₃)₃·9H₂O, and Acetonitrile Add tert-Butylnitrite Stir at 60°C for 18h Cool, Dilute with

Ethyl Acetate Column Chromatography tert-Butyl Methyl Sulfoxide

Click to download full resolution via product page

Caption: Workflow for the oxidation of tert-butyl methyl sulfide.

Pummerer Rearrangement of tert-Butyl Methyl
Sulfoxide
The Pummerer rearrangement is a classic reaction of sulfoxides, which, in the presence of an

acid anhydride, converts them into α-acyloxy thioethers. This reaction is a powerful tool for the

introduction of functionality at the carbon atom alpha to the sulfur.
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Sulfoxide
Activating
Agent

Product Yield (%) Reference

General Alkyl

Sulfoxide
Acetic Anhydride

α-Acetoxy

Thioether
Varies [3]

Methionine

Sulfoxide

Trimethylsilyl

chloride

α-Chloro

Thioether

intermediate

Not isolated [4]

Aryl Alkyl

Sulfoxides

Trifluoroacetic

Anhydride

α-

Trifluoroacetoxy

Thioether

Good [5]

Experimental Protocol: Pummerer Rearrangement with
Acetic Anhydride
This is a general protocol for the Pummerer rearrangement.[3]

Materials:

tert-Butyl methyl sulfoxide

Acetic anhydride (Ac₂O)

Sodium acetate (NaOAc) (optional, as a base)

Inert solvent (e.g., Dichloromethane, Toluene)

Procedure:

Dissolve tert-butyl methyl sulfoxide (1.0 mmol, 120.2 mg) in an inert solvent such as

dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser.

Add acetic anhydride (2.0 to 5.0 equivalents).

Optionally, a catalytic amount of a base like sodium acetate can be added.
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Heat the reaction mixture to reflux and monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

Carefully quench the excess acetic anhydride by the slow addition of water or a saturated

aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield 1-acetoxy-1-(tert-

butylthio)methane.

Signaling Pathway: Pummerer Rearrangement
Mechanism

tert-Butyl Methyl Sulfoxide

Acylated Sulfonium Intermediate

Acylation

Acetic Anhydride

Thionium Ion Intermediate
Elimination of Acetic Acid

α-Acetoxy Thioether

Nucleophilic Attack

Acetate Nucleophile

Click to download full resolution via product page

Caption: Mechanism of the Pummerer rearrangement.

Formation of Sulfonium Salts
Sulfides are nucleophilic and readily react with alkyl halides to form sulfonium salts. These salts

are useful as alkylating agents and as precursors to sulfur ylides.
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Data Presentation
Sulfide

Alkylating
Agent

Product Yield (%) Reference

Dimethyl sulfide Methyl iodide
Trimethylsulfoniu

m iodide
66 [6]

Experimental Protocol: Synthesis of tert-Butyl-
dimethylsulfonium Iodide
This protocol is adapted from the synthesis of trimethylsulfonium iodide.[6][7]

Materials:

tert-Butyl methyl sulfide

Methyl iodide (CH₃I)

Ethanol (for recrystallization)

Procedure:

In a small flask equipped with a magnetic stirrer, combine tert-butyl methyl sulfide (10.0

mmol, 1.04 g) and methyl iodide (12.0 mmol, 1.70 g).

Stir the mixture at room temperature for 24-48 hours. The reaction can be gently warmed to

accelerate the rate if necessary.

A precipitate of the sulfonium salt will form.

Collect the solid product by vacuum filtration.

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting

materials.

Recrystallize the crude product from a minimal amount of hot ethanol.

Dry the purified crystals of tert-butyl-dimethylsulfonium iodide under vacuum.
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Logical Relationship: Sulfonium Salt Formation

tert-Butyl Methyl Sulfide
(Nucleophile)

tert-Butyl-dimethylsulfonium Iodide

SN2 Reaction

Methyl Iodide
(Electrophile)

Click to download full resolution via product page

Caption: Formation of a sulfonium salt via SN2 reaction.

Halogenation of tert-Butyl Methyl Sulfide
The α-halogenation of sulfides provides valuable synthetic intermediates. Reagents such as N-

chlorosuccinimide (NCS) can be used for this transformation.

Data Presentation
Substrate

Halogenating
Agent

Product Yield (%) Reference

Toluene

N,N-

dichloroacetamid

e

Benzyl chloride Good [8]

General Sulfides

N-

Chlorosuccinimid

e

α-Chloro Sulfides Varies [4]

Experimental Protocol: α-Chlorination with N-
Chlorosuccinimide (NCS)
This is a general procedure for the α-chlorination of sulfides.

Materials:

tert-Butyl methyl sulfide
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N-Chlorosuccinimide (NCS)

Carbon tetrachloride (CCl₄) or other inert solvent

Initiator (e.g., benzoyl peroxide, AIBN) or UV light (optional)

Procedure:

In a round-bottom flask protected from light, dissolve tert-butyl methyl sulfide (10.0 mmol,

1.04 g) in carbon tetrachloride (20 mL).

Add N-chlorosuccinimide (11.0 mmol, 1.47 g).

The reaction can be initiated by adding a catalytic amount of a radical initiator like benzoyl

peroxide or by irradiation with a UV lamp. Alternatively, the reaction can be heated to reflux.

Monitor the reaction by GC or TLC. The formation of succinimide as a byproduct can also be

observed.

Once the reaction is complete, cool the mixture to room temperature.

Filter off the succinimide precipitate.

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining oxidant,

followed by water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the

solvent by distillation to obtain the crude α-chloro-tert-butyl methyl sulfide.

The product may be purified by vacuum distillation, but care should be taken as α-chloro

sulfides can be unstable.

Experimental Workflow: α-Chlorination of tert-Butyl
Methyl Sulfide
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Start Dissolve tert-Butyl methyl sulfide
and NCS in CCl₄

Initiate reaction
(Heat/UV/Initiator)

Monitor reaction
progress

Cool, Filter off
succinimide

Wash with Na₂S₂O₃,
water, and brine Dry and Concentrate α-Chloro-tert-butyl

methyl sulfide

Click to download full resolution via product page

Caption: Workflow for the α-chlorination of tert-butyl methyl sulfide.

Reaction with Acid Chlorides
The reaction of tert-butyl methyl sulfide with acid chlorides, such as acetyl chloride, can

proceed through its sulfoxide. The sulfoxide is activated by the acid chloride in a manner similar

to the Pummerer rearrangement, leading to an α-chloro thioether.

Experimental Protocol: Reaction of tert-Butyl Methyl
Sulfoxide with Oxalyl Chloride
This protocol is based on the activation of DMSO in the Swern oxidation and the principles of

the Pummerer rearrangement.[1][9]

Materials:

tert-Butyl methyl sulfoxide

Oxalyl chloride ((COCl)₂)

Anhydrous dichloromethane (DCM)

Triethylamine (Et₃N)

Procedure:

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve oxalyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL).

Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of tert-butyl methyl sulfoxide (1.0 mmol, 120.2 mg) in anhydrous

dichloromethane (2 mL) to the cooled oxalyl chloride solution.

Stir the mixture at -78 °C for 30 minutes.

Slowly add triethylamine (3.0 mmol) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Quench the reaction by adding water.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The primary product is expected to be α-chloro-tert-butyl methyl sulfide, which can be

purified by careful vacuum distillation.

Signaling Pathway: Reaction with Oxalyl Chloride

tert-Butyl Methyl Sulfoxide

Activated Sulfonium Intermediate

Activation

Oxalyl Chloride

Thionium Ion
Elimination

α-Chloro-tert-butyl
methyl sulfide

Nucleophilic Attack

Chloride Ion

Click to download full resolution via product page

Caption: Reaction pathway of tert-butyl methyl sulfoxide with oxalyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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